molecular formula C24H29ClFN3O2S B2998217 2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1329898-92-1

2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No.: B2998217
CAS No.: 1329898-92-1
M. Wt: 478.02
InChI Key: ZWWJVDFCRQZFFP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a structurally complex small molecule characterized by three key moieties:

  • A 3,4-dimethylphenyl group attached to an acetamide backbone.
  • A 6-fluorobenzo[d]thiazol-2-yl heterocyclic ring system.
  • A 3-morpholinopropyl tertiary amine side chain, protonated as a hydrochloride salt.

This compound belongs to the class of N-arylacetamide derivatives, which are frequently explored for their bioactivity and structural versatility in medicinal chemistry. While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., benzothiazole-acetamide hybrids) are synthesized via microwave-assisted coupling of acyl chlorides with benzothiazole amines, followed by purification via chromatography . The fluorine atom at the 6-position of the benzothiazole ring may enhance metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2S.ClH/c1-17-4-5-19(14-18(17)2)15-23(29)28(9-3-8-27-10-12-30-13-11-27)24-26-21-7-6-20(25)16-22(21)31-24;/h4-7,14,16H,3,8-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJVDFCRQZFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a synthetic benzothiazole derivative that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a fluorobenzo[d]thiazole moiety and a morpholinopropyl group, suggests a promising avenue for pharmaceutical applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H29_{29}ClFN3_3O2_2S
  • Molecular Weight : 478.0 g/mol
  • CAS Number : 1329898-92-1

Anticancer Properties

Research indicates that compounds in the benzothiazole class exhibit significant anticancer activity. In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. For instance, a study on benzothiazole derivatives showed that specific modifications could enhance their efficacy against these cell lines, with notable IC50_{50} values indicating effective cytotoxicity .

CompoundCell LineIC50_{50} (μM)
2dA431148.26
2eA549187.66
DoxorubicinA431>1000

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies involving similar benzothiazole derivatives have shown promising activity against various fungal strains, including Candida albicans and Candida parapsilosis. The presence of electronegative substituents, such as fluorine, has been correlated with enhanced antifungal activity due to increased lipophilicity and improved interaction with biological targets .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that it may bind effectively to enzyme active sites involved in critical metabolic pathways. For example, interactions with the 14α-demethylase enzyme have been noted, which is crucial in the biosynthesis of ergosterol in fungi .

Pharmacokinetics and Drug-Likeness

ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for evaluating the drug-likeness of new compounds. Preliminary assessments suggest that this compound possesses favorable ADME properties, indicating good absorption and distribution characteristics that could enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with benzothiazole derivatives:

  • Anticancer Study : A series of synthesized benzothiazoles were evaluated for their effects on cancer cell proliferation and apoptosis. The findings indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in A431 and A549 cells .
  • Antifungal Activity : Compounds similar to our target compound exhibited MIC values comparable to established antifungal agents like ketoconazole, suggesting their potential as effective antifungal therapies .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

Aromatic substituents: The target compound’s 3,4-dimethylphenyl group contrasts with substituents like 3,4-dichlorophenyl (EP3348550A1, compound 28) or 4-methoxyphenyl (EP3348550A1, compound 3).

Benzothiazole modifications : The 6-fluoro substituent differs from 6-trifluoromethyl (EP3348550A1) or 6-nitro () groups. Fluorine’s electronegativity may reduce oxidative metabolism, while nitro groups increase polarity .

Amine side chains: The 3-morpholinopropyl group provides a cyclic tertiary amine, compared to dimethylaminopropyl () or unsubstituted alkyl chains. Morpholine’s oxygen atom may improve solubility via hydrogen bonding .

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic Substituent Benzothiazole Substituent Amine Side Chain Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
Target Compound 3,4-dimethylphenyl 6-fluoro 3-morpholinopropyl C₂₃H₂₇ClFN₃O₂S 496.0 N/A N/A
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (EP3348550A1, compound 28) 3,4-dichlorophenyl 6-trifluoromethoxy None C₁₆H₁₀Cl₂F₃NO₂S 408.2 45 N/A
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide (EP3348550A1, compound 3) 4-methoxyphenyl 6-trifluoromethyl None C₁₇H₁₃F₃N₂O₂S 374.4 44 133–134
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide HCl () 4-chlorophenylthio 6-nitro 3-(dimethylamino)propyl C₂₀H₂₂Cl₂N₄O₃S₂ 501.5 N/A N/A
Spectroscopic and Crystallographic Insights
  • NMR data (): Substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes, suggesting localized electronic effects from fluorine or methyl groups .
  • Crystal structures (): Dihedral angles between aromatic and heterocyclic rings (e.g., 79.7° in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) influence packing stability via N–H⋯N hydrogen bonds. The target compound’s morpholinopropyl group may disrupt such interactions, affecting crystallinity .

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